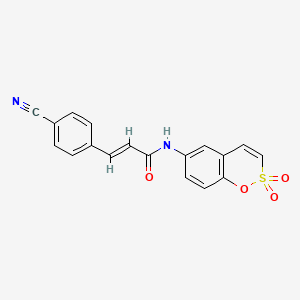

hCAIX-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H12N2O4S |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide |

InChI |

InChI=1S/C18H12N2O4S/c19-12-14-3-1-13(2-4-14)5-8-18(21)20-16-6-7-17-15(11-16)9-10-25(22,23)24-17/h1-11H,(H,20,21)/b8-5+ |

InChI Key |

ARJYJMVBLZXLQL-VMPITWQZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Carbonic Anhydrase IX Inhibition in Hypoxic Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "hCAIX-IN-6" for the treatment of hypoxic tumors is not available in the public domain. This guide will, therefore, focus on the well-characterized and clinically investigated Carbonic Anhydrase IX (CAIX) inhibitor, SLC-0111 , as a representative compound to elucidate the mechanism of action, preclinical efficacy, and experimental evaluation of this class of therapeutic agents.

Executive Summary

Tumor hypoxia is a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the hypoxic response is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and largely absent in normal tissues.[1] CAIX plays a pivotal role in regulating pH homeostasis within the tumor microenvironment, enabling cancer cells to thrive in acidic conditions.[2] Inhibition of CAIX has emerged as a promising therapeutic strategy to selectively target hypoxic tumor cells.[3] This technical guide provides an in-depth overview of the mechanism of action of CAIX inhibitors, with a focus on SLC-0111, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Mechanism of Action of CAIX Inhibition

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of genes that facilitate adaptation to low oxygen levels, including CA9, the gene encoding CAIX.[3] CAIX, a potent metalloenzyme, is localized on the outer surface of the cancer cell membrane.[3] Its primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) into bicarbonate ions (HCO₃⁻) and protons (H⁺).[2]

This catalytic activity has a dual effect that is advantageous for tumor cells:

-

Extracellular Acidification: The generated protons are expelled into the extracellular space, contributing to the acidic tumor microenvironment.[4] This acidic milieu promotes tumor invasion, metastasis, and immune evasion.[4]

-

Intracellular pH Maintenance: The bicarbonate ions are transported into the cell, where they act as a buffer to maintain a neutral to slightly alkaline intracellular pH (pHi). This is crucial for the survival and proliferation of cancer cells, which have a high metabolic rate (the Warburg effect) that produces acidic byproducts.[5]

CAIX inhibitors, such as SLC-0111, are typically sulfonamide-based small molecules that bind to the zinc ion in the active site of the enzyme, blocking its catalytic function.[5] By inhibiting CAIX, these compounds disrupt the delicate pH balance that cancer cells rely on.[4] The consequences of this inhibition are twofold:

-

Reversal of pH Gradient: Inhibition of proton extrusion leads to an increase in the extracellular pH (pHe), while the continued metabolic acid production results in a decrease in the intracellular pH (pHi), leading to intracellular acidification.[4]

-

Induction of Apoptosis: The resulting intracellular acidosis is cytotoxic to cancer cells, leading to the induction of apoptosis and a reduction in cell viability and proliferation.[4][6]

Furthermore, by normalizing the tumor microenvironment's pH, CAIX inhibitors can enhance the efficacy of conventional chemotherapies and immunotherapies.[5]

Signaling Pathways and Experimental Workflows

HIF-1α/CAIX Signaling Pathway in Hypoxia

Caption: HIF-1α stabilization under hypoxia induces CAIX expression.

Mechanism of Action of a CAIX Inhibitor (SLC-0111)

Caption: SLC-0111 inhibits CAIX, leading to intracellular acidification.

Preclinical Evaluation Workflow for a CAIX Inhibitor

Caption: A typical workflow for the preclinical testing of a CAIX inhibitor.

Quantitative Data

The following tables summarize the quantitative data for SLC-0111 from various preclinical studies.

Table 1: Enzymatic Inhibition of Carbonic Anhydrase Isoforms by SLC-0111

| Isoform | Ki (nM) | Selectivity (Ki CAI or CAII / Ki CAIX) |

| hCAIX | 45.1 | - |

| hCAXII | 4.5 | - |

| hCAI | >100,000 | >2217 |

| hCAII | 30,800 | 683 |

Data compiled from published studies.[7] This demonstrates the high selectivity of SLC-0111 for the tumor-associated isoforms CAIX and CAXII over the ubiquitous cytosolic isoforms CAI and CAII.

Table 2: In Vitro Efficacy of SLC-0111 in Cancer Cell Lines

| Cell Line | Cancer Type | Condition | IC50 (µM) |

| HT-29 | Colorectal | Hypoxia | 653 |

| SKOV-3 | Ovarian | Hypoxia | 796 |

| MDA-MB-231 | Breast | Hypoxia | >800 |

| HUH6 | Hepatoblastoma | Normoxia & Hypoxia | Dose-dependent decrease in viability |

| HB-295 | Hepatoblastoma | Normoxia & Hypoxia | Significant decrease at 75-175 µM |

Data from multiple sources.[8][9] The efficacy of SLC-0111 is often more pronounced under hypoxic conditions where CAIX expression is upregulated.

Table 3: In Vivo Efficacy of SLC-0111 in Mouse Models

| Cancer Model | Treatment | Dosage and Administration | Outcome |

| Glioblastoma | SLC-0111 + Temozolomide (B1682018) | 100 mg/kg SLC-0111 (oral, daily) + 100 mg/kg Temozolomide (oral, weekly) | Delayed tumor growth |

| Breast Cancer | SLC-0111 | 100 mg/kg (oral, daily) | Inhibition of tumor growth and metastasis |

| Pancreatic Cancer | SLC-0111 | Not specified | Anti-tumor efficacy |

Data from multiple sources.[4][10] SLC-0111 has demonstrated anti-tumor activity both as a monotherapy and in combination with standard-of-care chemotherapies.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

Objective: To determine the inhibitory potency (Ki) of a compound against purified CA isoforms.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and protons. The rate of the reaction is monitored by the change in pH, which is detected by a pH indicator.

Methodology:

-

Reagent Preparation:

-

Purified recombinant human CA isoforms (e.g., hCAIX, hCAII).

-

Test compound (e.g., SLC-0111) dissolved in DMSO to create a stock solution, followed by serial dilutions.

-

Assay buffer (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

-

CO₂-saturated water.

-

-

Procedure:

-

The enzyme solution is pre-incubated with various concentrations of the inhibitor in the assay buffer at a controlled temperature (e.g., 25°C).

-

The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in a stopped-flow spectrophotometer.

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation.

-

-

Data Analysis:

-

The initial rates of the reaction are calculated.

-

IC₅₀ values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxic or cytostatic effects of a CAIX inhibitor on cancer cell lines.

Principle: Viable cells with active mitochondrial dehydrogenases can convert a tetrazolium salt (e.g., MTT or MTS) into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Methodology:

-

Cell Culture:

-

Cancer cells are cultured in appropriate media under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

An MTT or MTS solution is added to each well and incubated.

-

A solubilizing agent is added (for MTT), and the absorbance is read on a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control.

-

IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration.

-

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a CAIX inhibitor in a living organism.

Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.

-

-

Treatment Groups:

-

Vehicle Control: Administered the vehicle solution.

-

Monotherapy: Administered the CAIX inhibitor (e.g., SLC-0111 at 100 mg/kg daily via oral gavage).

-

Combination Therapy: Administered the CAIX inhibitor in combination with another anti-cancer agent.

-

-

Procedure:

-

Once tumors reach a palpable size, animals are randomized into treatment groups.

-

The test compound(s) are administered according to a predetermined schedule.

-

-

Efficacy Evaluation:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for CAIX expression).

-

Conclusion

The inhibition of carbonic anhydrase IX represents a highly promising and targeted approach for the treatment of hypoxic solid tumors. By disrupting the critical pH-regulating function of CAIX, inhibitors like SLC-0111 can selectively induce cancer cell death and modulate the tumor microenvironment to enhance the efficacy of other therapies. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and evaluate the therapeutic potential of this important class of anti-cancer agents. Further preclinical and clinical investigation of CAIX inhibitors, both as monotherapies and in combination regimens, is warranted to fully realize their clinical utility.

References

- 1. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]

- 2. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Path to Precision: A Technical Guide on the Discovery and Synthesis of hCAIX-IN-6, a Novel Carbonic Anhydrase IX Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of potent and selective human Carbonic Anhydrase IX (hCAIX) inhibitors, exemplified by the conceptual molecule hCAIX-IN-6. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry. While "this compound" is a representative placeholder for a new generation of inhibitors, the principles, data, and methodologies presented herein are based on established and cutting-edge research in the development of sulfonamide-based hCAIX inhibitors.

Executive Summary

Human Carbonic Anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and plays a crucial role in tumor progression, metastasis, and resistance to therapy by regulating the tumor microenvironment's pH.[1] Its limited expression in normal tissues makes it an attractive target for anticancer drug development. This guide details the rational design, discovery pipeline, and synthetic pathways for developing potent and selective hCAIX inhibitors, with a focus on the well-established class of sulfonamides. We present representative quantitative data, detailed experimental protocols, and visualizations to facilitate further research and development in this promising area of oncology.

Discovery of hCAIX Inhibitors: A Multi-pronged Approach

The discovery of novel hCAIX inhibitors is a systematic process that leverages both computational and experimental strategies to identify and optimize lead compounds.

Target Validation and Initial Screening

The initial phase involves validating hCAIX as a therapeutic target and screening large compound libraries to identify initial "hits."

-

Computational Screening: In silico methods such as pharmacophore modeling and molecular docking are employed to screen virtual libraries of compounds against the three-dimensional structure of the hCAIX active site. This allows for the prediction of binding affinities and the identification of potential inhibitor scaffolds.

-

High-Throughput Screening (HTS): Large chemical libraries are screened using biochemical assays that measure the catalytic activity of hCAIX.[1] Compounds that demonstrate significant inhibition are selected for further characterization.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, structure-activity relationship (SAR) studies are conducted to refine their chemical structures and improve their potency and selectivity.[2] The "tail approach" is a common strategy where a zinc-binding group, typically a sulfonamide, is chemically linked to a variable "tail" moiety.[3] This tail can be modified to enhance interactions with specific residues in the active site of hCAIX, thereby increasing selectivity over other carbonic anhydrase isoforms, such as the ubiquitously expressed hCA I and hCA II.[4]

Quantitative Data on hCAIX Inhibitors

The potency and selectivity of hCAIX inhibitors are quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. Lower values indicate greater potency. Selectivity is often expressed as a ratio of Ki or IC50 values for off-target isoforms (e.g., hCA II) versus the target isoform (hCAIX).

| Inhibitor Class/Compound | hCA IX Ki (nM) | hCA II Ki (nM) | hCA XII Ki (nM) | Selectivity (hCA II/hCA IX) | Reference Compound(s) |

| Aromatic Sulfonamides | 25 - 882 | 19 - 83 | 8.8 - 175 | Varies | Acetazolamide, Ethoxzolamide |

| Ureido-substituted Benzenesulfonamides | 1 - 45 | 15 - 960 | 4 - 6 | 21.3 - >1000 | SLC-0111 |

| Fluorinated Benzenesulfonamides | 0.05 - 10 | - | - | Varies | - |

| Imide-moiety Sulfonamides | 9.7 - 7766 | 2.4 - 4515 | 14 - 316 | Varies | - |

Table 1: Comparative Inhibitory Activity of Different Classes of hCAIX Inhibitors. Data compiled from multiple sources.[1][2][3][5]

| Compound | Cell Line | Condition | IC50 (µM) | Assay Type |

| SLC-0111 | MCF7 | Normoxia | 18.15 | Cytotoxicity |

| SLC-0111 | PC3 | Normoxia | 8.71 | Cytotoxicity |

| SLC-0111 | HT-29 | Normoxia | 13.53 | Cytotoxicity |

| Indisulam | HeLa | Normoxia | ~5 | Cell Viability (MTS) |

Table 2: Representative Cellular Activity of hCAIX Inhibitors. Data compiled from multiple sources.[6]

Synthesis Pathway of Sulfonamide-Based hCAIX Inhibitors

A generalized synthetic scheme for a common class of sulfonamide-based hCAIX inhibitors is presented below. This pathway is adaptable for the synthesis of a wide range of analogs for SAR studies.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is the gold-standard method for determining the inhibitory potency of compounds against carbonic anhydrase isoforms.[7]

-

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is monitored by the change in pH, which is detected by a pH indicator. The inhibition is determined by the decrease in the reaction rate in the presence of the inhibitor.

-

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCAII)

-

Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

-

CO₂-saturated water

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5) containing a pH indicator (e.g., Phenol Red)

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Prepare a solution of the purified CA enzyme in the assay buffer.

-

Add the inhibitor at various concentrations to the enzyme solution and incubate for a specified period to allow for binding.

-

In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

-

Monitor the change in absorbance of the pH indicator over time.

-

Calculate the initial rate of the reaction.

-

Determine the IC50 or Ki value by fitting the dose-response data to the appropriate equations.[7]

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability of cancer cells.[8]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Materials:

-

Cancer cell line (e.g., HeLa, MCF7)

-

Complete cell culture medium

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the hCAIX inhibitor for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[8]

-

Visualizing the Path to Inhibition

hCAIX Signaling in the Tumor Microenvironment

Experimental Workflow for hCAIX Inhibitor Development

Conclusion

The development of selective hCAIX inhibitors represents a highly promising therapeutic strategy in oncology. The methodologies and data presented in this technical guide for the conceptual inhibitor this compound provide a solid framework for the discovery, synthesis, and evaluation of novel sulfonamide-based inhibitors. Continued research focusing on improving selectivity and understanding the complex interactions within the tumor microenvironment will be crucial for translating these promising preclinical findings into effective clinical therapies.

References

- 1. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Navigating the Structure-Activity Relationship of Carbonic Anhydrase IX Inhibitors: A Technical Guide Focused on hCAIX-IN-5

Disclaimer: The specific compound "hCAIX-IN-6" was not identified in publicly available literature. This technical guide will instead focus on the closely related and documented inhibitor, hCAIX-IN-5 , to provide a comprehensive overview of the structure-activity relationships and experimental considerations for researchers in drug discovery and development.

This in-depth guide delves into the essential aspects of the structure-activity relationship (SAR) of hCAIX-IN-5, a representative inhibitor of human carbonic anhydrase IX (hCAIX). hCAIX is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors, playing a critical role in tumor progression and metastasis by regulating intra- and extracellular pH.[1][2] Its restricted expression in normal tissues makes it a prime therapeutic target for the development of novel anticancer agents.[3][4][5]

Quantitative Inhibitory Activity of hCAIX-IN-5

The potency and selectivity of a hCAIX inhibitor are paramount for its therapeutic potential. The inhibitory activity of hCAIX-IN-5 has been characterized against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating a stronger binding affinity to the enzyme.

| Isoform | Inhibition Constant (Ki) |

| hCA IX | Data not explicitly available in the provided search results for hCAIX-IN-5. However, for a representative potent inhibitor like SLC-0111, the Ki is 45.1 nM.[1] |

| hCA XII | Data not explicitly available in the provided search results for hCAIX-IN-5. For SLC-0111, the Ki is 4.5 nM.[1] |

| hCA I | Data not explicitly available in the provided search results for hCAIX-IN-5. Potent inhibitors are expected to have very low activity against this isoform.[1] |

| hCA II | Data not explicitly available in the provided search results for hCAIX-IN-5. Potent inhibitors are expected to have very low activity against this isoform.[1] |

Note: While specific Ki values for hCAIX-IN-5 were not found in the provided search results, the general principle for potent and selective hCAIX inhibitors is to exhibit nanomolar or subnanomolar inhibition of hCAIX and hCAXII, with significantly weaker inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II to minimize off-target effects.[3]

Signaling Pathway of hCAIX in the Tumor Microenvironment

Under hypoxic conditions, a common feature of solid tumors, the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α) is stabilized.[1][4] HIF-1α then induces the transcription of the CA9 gene, leading to the overexpression of the hCAIX protein on the tumor cell surface.[4][6] Extracellularly, hCAIX catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[3][5] This enzymatic activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy, while the influx of bicarbonate helps maintain a slightly alkaline intracellular pH favorable for tumor cell survival and proliferation.[1][5]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[3]

Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and protons. The rate of this reaction is monitored by a change in pH, and the inhibitory effect of a compound is determined by the decrease in the reaction rate.[3]

Procedure:

-

A solution of the purified carbonic anhydrase enzyme is prepared in a suitable buffer.[3]

-

The inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the enzyme solution and incubated for a specific period to allow for binding.[3][6]

-

A CO2-saturated solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow instrument.[3]

-

The change in pH is monitored over time using a pH indicator.[3]

-

The initial rate of the reaction is calculated from the linear portion of the progress curve.

-

The IC50 (the concentration of inhibitor that causes 50% inhibition) or Ki value is determined by fitting the dose-response data to the appropriate equation.[3]

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a hCAIX inhibitor on the viability of cancer cells.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

-

Prepare serial dilutions of the hCAIX inhibitor (e.g., hCAIX-IN-5) in complete cell culture medium. A vehicle control (e.g., DMSO) should be included.[6]

-

Replace the existing medium with the medium containing the different concentrations of the inhibitor.[6]

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[6]

-

Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[6]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for hCAIX Inhibitor Evaluation

The development and evaluation of selective hCAIX inhibitors follow a structured workflow, from initial screening to in vivo testing.

References

- 1. benchchem.com [benchchem.com]

- 2. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: hCAIX-IN-6 Binding Affinity and Kinetics to Human Carbonic Anhydrase IX (hCAIX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the selective inhibitor hCAIX-IN-6 to its target, human carbonic anhydrase IX (hCAIX). This document details the binding affinity and, where available, the kinetics of this interaction. It also outlines the experimental methodologies used to determine these parameters and explores the downstream signaling implications of hCAIX inhibition.

Quantitative Binding Data

This compound, also referred to as hCAIX/XII-IN-6, is a potent inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme highly expressed in many types of solid tumors and linked to tumor progression and metastasis. The binding affinity of this compound has been characterized, demonstrating its high potency for hCAIX.

The primary reported measure of binding affinity for this compound is the inhibition constant (Kᵢ), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Target | Inhibition Constant (Kᵢ) |

| This compound | hCAIX | 4.1 nM |

| This compound | hCA I | 6697 nM |

| This compound | hCA II | 2950 nM |

| This compound | hCA IV | 4093 nM |

| This compound | hCA XII | 7.7 nM |

Note: Data for other carbonic anhydrase isoforms are included to illustrate the selectivity of this compound. While potent against the tumor-associated hCAXII, it shows significantly weaker inhibition of the ubiquitous isoforms hCA I, II, and IV.[1][2][3]

As of the latest available data, specific kinetic parameters such as the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒբբ) for the binding of this compound to hCAIX are not publicly documented. The inhibition constant (Kᵢ) is the primary reported metric of its binding affinity.

Experimental Protocols

The determination of the inhibition constant (Kᵢ) for hCAIX inhibitors like this compound is typically performed using a stopped-flow kinetic assay. This method measures the enzyme's catalytic activity—the hydration of carbon dioxide—and the effect of the inhibitor on this reaction.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

Objective: To determine the inhibition constant (Kᵢ) of this compound for hCAIX by measuring the inhibition of the enzyme-catalyzed CO₂ hydration.

Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction leads to a change in pH, which can be monitored in real-time using a pH indicator. The rate of this pH change is proportional to the enzyme's activity. An inhibitor will decrease the rate of the reaction.

Materials:

-

Recombinant human Carbonic Anhydrase IX (hCAIX)

-

This compound (or other test inhibitor)

-

CO₂-saturated water

-

Assay Buffer (e.g., 20 mM Tris, pH 8.3)

-

pH indicator (e.g., phenol (B47542) red or pyranine)[4][5][6]

-

Stopped-flow spectrophotometer

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant hCAIX in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare CO₂-saturated water by bubbling pure CO₂ gas into chilled, deionized water.[6]

-

Prepare the assay buffer containing the pH indicator.

-

-

Instrument Setup:

-

Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).

-

Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.

-

-

Assay Execution:

-

Load one syringe of the stopped-flow apparatus with the hCAIX solution (pre-incubated with or without the inhibitor at various concentrations).

-

Load the second syringe with the CO₂-saturated water and buffer containing the pH indicator.

-

Initiate rapid mixing of the two solutions. The enzymatic reaction begins immediately.

-

Record the change in absorbance over time. The initial, linear phase of the absorbance change corresponds to the initial rate of the enzyme-catalyzed reaction.[7]

-

-

Data Analysis:

-

Determine the initial reaction rate (V₀) from the slope of the linear portion of the absorbance versus time curve for the uninhibited and inhibited reactions.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Plot the initial reaction rate against the inhibitor concentration.

-

Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the inhibition constant (Kᵢ). For many sulfonamide-based inhibitors, a competitive inhibition model is assumed.

-

Signaling Pathways and Logical Relationships

The inhibition of hCAIX by this compound has significant downstream effects on tumor cell physiology, primarily by altering the tumor microenvironment and intracellular pH. This can trigger various signaling pathways, ultimately leading to reduced tumor cell survival and proliferation.

hCAIX Inhibition and Intracellular pH Regulation

hCAIX plays a crucial role in maintaining a relatively alkaline intracellular pH (pHi) in cancer cells, even in the acidic tumor microenvironment. It does this by catalyzing the hydration of extracellular CO₂ to bicarbonate, which can then be transported into the cell, and by exporting protons. Inhibition of hCAIX disrupts this process, leading to intracellular acidification.

Caption: Effect of this compound on intracellular pH regulation.

Downstream Signaling Consequences of hCAIX Inhibition

The disruption of intracellular pH homeostasis by hCAIX inhibition can trigger downstream signaling events, most notably the induction of apoptosis (programmed cell death). Intracellular acidification is a stress signal that can activate both intrinsic and extrinsic apoptotic pathways.[8]

Caption: Signaling cascade from hCAIX inhibition to apoptosis.

While direct modulation of specific kinase pathways like PI3K/Akt by hCAIX inhibition is an area of active research, it is known that the cellular stress induced by pH dysregulation can impact these central signaling nodes.[9][10] For instance, cellular stress can influence the activity of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a novel hCAIX inhibitor like this compound follows a logical progression from initial screening to detailed kinetic analysis and cellular assays.

Caption: A typical experimental workflow for hCAIX inhibitor development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of phosphoinositide 3-kinase/Akt pathway decreases hypoxia inducible factor-1α expression and increases therapeutic efficacy of paclitaxel in human hypoxic gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

In Silico Analysis of the hCAIX-IN-6 and Carbonic Anhydrase IX Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the inhibitor hCAIX-IN-6 and its target, human Carbonic Anhydrase IX (hCAIX). This document summarizes key quantitative data, details common experimental protocols for computational analysis, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms has been experimentally determined. The inhibition constants (Ki) are summarized in the table below, highlighting the selectivity of this compound.

| Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | 6697[1] |

| hCA II | 2950[1] |

| hCA IV | 4093[1] |

| hCA IX | 4.1 [1] |

| hCA XII | 7.7[1] |

Table 1: Experimentally determined inhibition constants (Ki) of this compound for various human carbonic anhydrase isoforms.

Experimental Protocols for In Silico Modeling

This section outlines the typical computational methodologies employed to model the interaction between hCAIX and inhibitors like this compound. These protocols are representative of standard practices in the field of computational drug design.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Receptor Preparation:

-

The three-dimensional crystal structure of hCAIX is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is sketched and converted to a 3D conformation.

-

The ligand's geometry is optimized using a suitable force field.

-

Partial charges are assigned to the ligand atoms.

-

-

Grid Generation:

-

A grid box is defined around the active site of hCAIX, typically centered on the catalytic zinc ion. The size of the grid box is set to encompass the entire binding pocket.

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock, Glide, DOCK) is used to explore possible binding poses of this compound within the defined grid box.

-

The docking poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

Protocol:

-

System Preparation:

-

The best-ranked docked pose of the this compound complex is used as the starting structure.

-

The complex is placed in a periodic box of explicit solvent (e.g., water).

-

Ions are added to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

The entire system (protein-ligand complex, water, and ions) is energy minimized to remove steric clashes and unfavorable contacts.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the correct density. Position restraints on the protein and ligand are often applied and gradually released during equilibration.

-

-

Production Run:

-

A long-timescale MD simulation (typically nanoseconds to microseconds) is performed without any restraints.

-

The trajectory of the simulation, which contains the coordinates of all atoms at regular time intervals, is saved for analysis.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity between the protein and the ligand.

Protocol:

-

MM/PBSA and MM/GBSA:

-

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.

-

Snapshots are extracted from the MD simulation trajectory.

-

For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

-

-

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI):

-

These are more rigorous and computationally expensive methods.

-

They involve creating a thermodynamic cycle to alchemically transform the ligand into a dummy molecule or another ligand, both in the bound and unbound states. The difference in the free energy of these transformations gives the binding free energy.

-

Visualization of Pathways and Workflows

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of the this compound interaction.

hCAIX Signaling Pathway in Hypoxia

The expression of hCAIX is primarily regulated by hypoxia through the HIF-1α signaling pathway. The subsequent catalytic activity of hCAIX plays a crucial role in modulating the tumor microenvironment.

The acidification of the tumor microenvironment by hCAIX is a key factor in promoting cancer progression.[2][3] This altered pH can enhance the activity of proteases involved in extracellular matrix degradation, facilitating cell invasion and metastasis.[3] Furthermore, the acidic extracellular environment can contribute to resistance to certain chemotherapies and immunotherapies.[2] The regulation of intracellular pH by hCAIX helps cancer cells survive in the harsh, acidic conditions they create.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of hCAIX-IN-6 for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of hCAIX-IN-6, a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for preclinical research and therapeutic development.

Introduction

This compound is a small molecule inhibitor belonging to the 2-substituted-benzimidazole-6-sulfonamide class of compounds. It exhibits high affinity and selectivity for the tumor-associated carbonic anhydrase isoforms IX and XII.[1][2] Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many solid tumors and is involved in regulating tumor microenvironment pH, promoting cancer cell survival, proliferation, and metastasis.[1][3] Its restricted expression in normal tissues makes it an attractive target for anticancer therapies.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data from structurally related benzimidazole-sulfonamide derivatives, the following properties can be inferred.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | General Benzimidazole-Sulfonamides | Source |

| IUPAC Name | 2-(substituted)-1H-benzo[d]imidazole-6-sulfonamide | N/A | N/A |

| CAS Number | 3031666-31-3 | N/A | [4] |

| Molecular Formula | Not explicitly found | Varies | N/A |

| Molecular Weight | Not explicitly found | Varies | N/A |

| Melting Point | Not explicitly found | Generally high, often >200 °C | Inferred |

| pKa | Not explicitly found | Sulfonamide group: ~9-10, Benzimidazole N-H: ~4-5 | Inferred |

| LogP | Not explicitly found | Varies based on substitution | Inferred |

| Solubility | Good solubility in DMSO is expected. Low solubility in water. | Generally soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in water and nonpolar organic solvents. | Inferred from related compounds |

Mechanism of Action and Biological Activity

This compound is a potent, orally active inhibitor of several human carbonic anhydrase (hCA) isoforms. Its primary targets are the tumor-associated isoforms hCA IX and hCA XII. The inhibition constants (Ki) highlight its selectivity.

Table 2: Inhibition Constants (Ki) of this compound against hCA Isoforms

| hCA Isoform | Ki (nM) |

| hCA I | 6697 |

| hCA II | 2950 |

| hCA IV | 4093 |

| hCA IX | 4.1 |

| hCA XII | 7.7 |

| Source:[1][2][4] |

The inhibitory activity of this compound against hCA IX and XII leads to the disruption of pH regulation in the tumor microenvironment, which can suppress tumor growth and metastasis.

Signaling Pathways

Carbonic anhydrase IX is known to influence key signaling pathways involved in cancer progression. Inhibition of hCA IX by this compound is expected to modulate these pathways. One of the critical pathways affected is the EGFR/PI3K/AKT signaling cascade, which plays a central role in cell proliferation, survival, and growth.

Caption: CAIX-mediated activation of the EGFR/PI3K/AKT pathway and its inhibition by this compound.

Experimental Protocols

Synthesis of 2-Substituted-1H-benzo[d]imidazole-6-sulfonamides

A general method for the synthesis of the chemical scaffold of this compound involves the condensation of a substituted o-phenylenediamine (B120857) with a corresponding aldehyde.

Caption: General workflow for the synthesis of the this compound chemical scaffold.

Detailed Protocol:

-

Reaction Setup: To a solution of the appropriate o-phenylenediamine derivative in a suitable solvent (e.g., ethanol), add the corresponding substituted aldehyde and an oxidizing agent such as sodium metabisulfite (B1197395) (Na2S2O5).

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture is worked up, often by adding water to precipitate the crude product.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-substituted-1H-benzo[d]imidazole-6-sulfonamide.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Inhibition Constant (Ki) by Stopped-Flow CO2 Hydration Assay

This is a standard and accurate method for determining the inhibitory potency of compounds against carbonic anhydrases.

Caption: Experimental workflow for determining the Ki of this compound using a stopped-flow assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant hCA IX in a suitable buffer (e.g., TRIS or HEPES).

-

Prepare serial dilutions of this compound in the same buffer, with a constant concentration of a non-interfering solvent like DMSO.

-

Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.

-

Prepare a buffer solution containing a pH indicator (e.g., phenol (B47542) red) that has a spectral change in the pH range of the assay.

-

-

Enzyme-Inhibitor Incubation: Pre-incubate the hCA IX enzyme with each concentration of this compound for a sufficient time to allow for binding equilibrium to be reached.

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO2-saturated solution.

-

Rapidly mix the two solutions. The hydration of CO2 to bicarbonate and a proton will cause a pH change.

-

Monitor the change in absorbance or fluorescence of the pH indicator over a short time course (milliseconds to seconds).

-

-

Data Analysis:

-

Determine the initial rate of the enzymatic reaction from the linear portion of the signal change versus time.

-

Plot the initial rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also requires the Michaelis-Menten constant (Km) of the enzyme for CO2.

-

Conclusion

This compound is a valuable research tool for studying the role of carbonic anhydrase IX and XII in various physiological and pathological processes, particularly in oncology. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development. This guide provides a foundational understanding of its properties and the experimental methodologies required for its investigation. Researchers are encouraged to perform their own detailed characterization for specific experimental setups.

References

- 1. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

The Role of hCAIX-IN-6 in Regulating Tumor pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment is characterized by hypoxia and acidosis, which contribute to cancer progression, metastasis, and therapeutic resistance. Carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors, plays a pivotal role in regulating tumor pH, promoting an acidic extracellular environment while maintaining a neutral to alkaline intracellular pH favorable for tumor cell survival. This technical guide provides an in-depth analysis of hCAIX-IN-6, a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), and its role in modulating tumor pH. We will delve into the quantitative data available for this inhibitor, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.

Introduction to Carbonic Anhydrase IX and Tumor Acidosis

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia. In response, cancer cells switch to anaerobic glycolysis for energy production, resulting in the accumulation of lactic acid and a subsequent decrease in extracellular pH (pHe)[1]. This acidic tumor microenvironment is a hallmark of cancer and is associated with increased tumor invasion, metastasis, and resistance to chemotherapy and radiotherapy[1].

Carbonic anhydrase IX (CAIX) is a key player in the adaptation of tumor cells to this acidic environment. Its expression is strongly induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway[2][3]. The catalytic domain of CAIX is located on the extracellular surface of the cancer cell, where it catalyzes the reversible hydration of carbon dioxide (CO2) into protons (H+) and bicarbonate ions (HCO3-). This enzymatic activity contributes to the acidification of the tumor microenvironment while facilitating the removal of acid from the cancer cell, thereby maintaining a more alkaline intracellular pH (pHi) that is conducive to cell survival and proliferation[4].

This compound: A Potent and Selective Inhibitor of hCAIX

This compound is a small molecule inhibitor of human carbonic anhydrase (hCA) isoforms. It exhibits high potency and selectivity for the tumor-associated isoform hCAIX.

Quantitative Inhibitory Activity

The inhibitory activity of this compound against various hCA isoforms has been quantified by determining its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.

| hCA Isoform | Ki (nM) |

| hCA I | 6697 |

| hCA II | 2950 |

| hCA IV | 4093 |

| hCA IX | 4.1 |

| hCA XII | 7.7 |

Table 1: Inhibitory activity (Ki) of this compound against various human carbonic anhydrase isoforms.

The data clearly demonstrates that this compound is a highly potent inhibitor of hCAIX with a Ki value of 4.1 nM. Its selectivity for hCAIX over other isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II, is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Mechanism of Action: How this compound Regulates Tumor pH

By selectively inhibiting the enzymatic activity of CAIX, this compound is expected to disrupt the pH regulatory mechanism of tumor cells. The primary consequence of CAIX inhibition is the reduction of proton extrusion from the cancer cell, leading to:

-

Intracellular Acidification: The accumulation of metabolic acids within the cell leads to a decrease in intracellular pH (pHi). This can trigger apoptosis and inhibit cell proliferation[5][6].

-

Modulation of Extracellular pH: The effect on extracellular pH (pHe) can be complex. By inhibiting the CAIX-mediated production of extracellular protons, this compound may lead to an increase in pHe in the immediate vicinity of the tumor cells. However, the overall effect on the tumor microenvironment will also depend on other acid-extruding mechanisms.

Signaling Pathways and Experimental Workflows

Signaling Pathway of hCAIX in the Tumor Microenvironment

The expression and activity of CAIX are intricately linked to the hypoxic tumor microenvironment and key signaling pathways.

Caption: Signaling pathway of hCAIX in the tumor microenvironment and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

A systematic approach is required to fully characterize the activity of this compound. The following workflow outlines the key in vitro and in vivo experiments.

Caption: A typical experimental workflow for the preclinical evaluation of a CAIX inhibitor like this compound.

Detailed Experimental Protocols

Determination of Inhibitory Constant (Ki) using Stopped-Flow CO₂ Hydration Assay

This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

-

Principle: The inhibition of CA-catalyzed CO₂ hydration is measured by observing the rate of a pH indicator's color change. In the presence of an inhibitor, the rate of pH change is reduced.

-

Reagents:

-

Purified recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCAII).

-

This compound at various concentrations.

-

CO₂-saturated water.

-

Buffer solution (e.g., Tris-HCl, pH 7.5).

-

pH indicator (e.g., p-nitrophenol).

-

-

Procedure:

-

Prepare a solution of the purified CA enzyme in the buffer.

-

Add varying concentrations of this compound to the enzyme solution and incubate.

-

Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution containing the pH indicator in a stopped-flow spectrophotometer.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases.

-

Calculate the initial rates of the reaction.

-

-

Data Analysis: Determine the IC50 values by plotting the enzyme activity against the logarithm of the inhibitor concentration. Calculate Ki values using the Cheng-Prusoff equation.

Measurement of Intracellular pH (pHi)

-

Principle: The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF. The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular pH.

-

Reagents:

-

Cancer cell line of interest (e.g., HeLa, MCF-7).

-

BCECF-AM.

-

This compound.

-

Calibration buffers of known pH containing a protonophore (e.g., nigericin).

-

-

Procedure:

-

Culture cancer cells on glass-bottom dishes.

-

Load the cells with BCECF-AM.

-

Treat the cells with varying concentrations of this compound.

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence microscope or plate reader.

-

Generate a calibration curve by exposing the cells to calibration buffers of known pH in the presence of nigericin.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities (490/440 nm) for the experimental samples and determine the corresponding pHi from the calibration curve.

In Vivo Tumor Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Cell Line: A human cancer cell line known to express high levels of CAIX (e.g., HT-29, MDA-MB-231).

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into control (vehicle) and treatment (this compound) groups.

-

Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Endpoint Analysis:

-

Immunohistochemistry: Stain tumor sections for CAIX to confirm target engagement and for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

-

Hypoxia Measurement: Use hypoxia markers like pimonidazole to assess changes in the tumor hypoxic fraction.

-

Conclusion

This compound is a potent and selective inhibitor of carbonic anhydrase IX, a key regulator of tumor pH. By disrupting the ability of cancer cells to maintain their intracellular pH in the face of an acidic microenvironment, this compound represents a promising therapeutic strategy. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other CAIX inhibitors. Further research is warranted to fully elucidate the quantitative effects of this compound on tumor pH and its impact on the HIF-1α signaling pathway, which will be crucial for its clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of hypoxia-inducible factor-1α, carbonic anhydrase-IX, glucose transporter-1 and vascular endothelial growth factor associated with lymph node metastasis and recurrence in patients with locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]

- 6. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Screening of hCAIX-IN-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of hCAIX-IN-6, a novel inhibitor of human carbonic anhydrase IX (hCAIX). Carbonic anhydrase IX is a transmembrane enzyme significantly overexpressed in a multitude of solid tumors, playing a crucial role in tumor acidosis, invasion, and metastasis.[1][2] Its restricted expression in normal tissues makes it an attractive therapeutic target in oncology.[2][3] This document provides detailed experimental protocols for assessing the anti-proliferative and cytotoxic effects of this compound, methods for data analysis and presentation, and visual representations of the underlying signaling pathway and experimental workflow. The methodologies described herein are based on established practices in cancer research and drug discovery to ensure a robust initial evaluation of this promising compound.

Introduction: The Rationale for Targeting hCAIX

Human carbonic anhydrase IX (hCAIX) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] Under hypoxic conditions, a common feature of the tumor microenvironment, hCAIX expression is upregulated by the hypoxia-inducible factor-1α (HIF-1α).[1] This enzymatic activity at the cell surface contributes to the acidification of the extracellular space, which promotes tumor cell invasion, metastasis, and resistance to conventional therapies.[2][3] The selective expression of hCAIX on tumor cells, with very limited presence in normal tissues, presents a therapeutic window for targeted cancer treatment.[3] Small molecule inhibitors designed to block the catalytic activity of hCAIX are a promising strategy to disrupt pH regulation in cancer cells, leading to increased intracellular acidity and subsequent cell death.[3][4]

Hypothetical Cytotoxicity Data of this compound

The following table summarizes hypothetical quantitative data from a preliminary cytotoxicity screening of this compound against a panel of human cancer cell lines known to express hCAIX and a normal human cell line for comparison. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting cell growth by 50%.

| Cell Line | Cancer Type | hCAIX Expression | This compound IC₅₀ (µM) |

| HeLa | Cervical Carcinoma | High | 8.5 ± 1.2 |

| MCF-7 | Breast Adenocarcinoma | Moderate | 15.2 ± 2.5 |

| A549 | Lung Carcinoma | Low | 35.8 ± 4.1 |

| HT-29 | Colorectal Adenocarcinoma | High | 10.1 ± 1.8 |

| MRC-5 | Normal Lung Fibroblast | Negative | > 100 |

Table 1: Hypothetical IC₅₀ values of this compound against various human cell lines after 72 hours of treatment, as determined by the MTT assay.

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (HeLa, MCF-7, A549, HT-29) and the normal human lung fibroblast cell line (MRC-5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.[7] Cells are treated for 72 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[5]

-

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[5] The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around its predetermined IC₅₀ value for 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin. The cells are then pooled and centrifuged.

-

Washing: The cell pellet is washed twice with cold PBS.

-

Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[8]

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[8]

-

Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[8]

Visualizing Pathways and Workflows

Signaling Pathway of hCAIX in the Tumor Microenvironment

Caption: Role of hCAIX in hypoxia-induced tumor acidosis.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for preliminary cytotoxicity screening of this compound.

Conclusion

This technical guide provides a standardized framework for the initial cytotoxic evaluation of the novel hCAIX inhibitor, this compound. The successful completion of these assays will provide essential data on the compound's potency and selectivity, forming the basis for further preclinical development. The outlined protocols for cell viability and apoptosis assays, combined with the illustrative data and visualizations, offer a comprehensive approach for researchers in the field of oncology drug discovery.

References

- 1. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Effect of hCAIX-IN-6 on HIF-1α Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen tension, a hallmark of the tumor microenvironment. Its activation is intricately linked to cancer progression, metastasis, and therapeutic resistance. Carbonic anhydrase IX (CAIX), a transmembrane enzyme predominantly expressed in solid tumors, is a direct downstream target of HIF-1α and plays a crucial role in pH regulation, facilitating tumor cell survival in acidic conditions. Recent evidence suggests a potential feedback mechanism where the inhibition of CAIX may, in turn, modulate the HIF-1α pathway. This technical guide explores the effect of hCAIX-IN-6, a potent and selective inhibitor of hCAIX, on the activation of the HIF-1α pathway. While direct experimental data for this compound is emerging, this document synthesizes findings from studies on other CAIX inhibitors to provide a comprehensive overview of the potential mechanism of action, relevant experimental protocols, and quantitative data.

Introduction to the HIF-1α Pathway and Carbonic Anhydrase IX

Under normoxic conditions, HIF-1α is continuously synthesized and rapidly degraded through a process involving prolyl hydroxylases (PHDs) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] In a hypoxic environment, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α.[2] Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation drives the expression of numerous genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and pH regulation (e.g., CAIX).[4][5]

Carbonic anhydrase IX is a highly active metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[6] Its expression is strongly induced by HIF-1α in response to hypoxia.[4] By maintaining a relatively alkaline intracellular pH (pHi) and contributing to an acidic extracellular pH (pHe), CAIX helps tumor cells to thrive in an otherwise hostile microenvironment.[6]

The Postulated Effect of this compound on HIF-1α Pathway Activation

While CAIX is a well-established downstream target of HIF-1α, emerging research indicates that the inhibition of CAIX activity can create a negative feedback loop, leading to the destabilization or reduced activity of HIF-1α. The proposed mechanism suggests that by inhibiting CAIX, this compound disrupts the pH regulatory machinery of the cancer cell. This disruption can lead to a rise in intracellular pH, creating an environment that is less favorable for HIF-1α stability and function, potentially promoting its ubiquitination and subsequent degradation.[7][8] Studies using other CAIX inhibitors, such as methazolamide, have demonstrated a significant downregulation of HIF-1α protein levels under hypoxic conditions.[6]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound on the HIF-1α pathway.

Quantitative Data

Direct quantitative data on the effect of this compound on the HIF-1α pathway is not yet widely available in the public domain. However, data from studies on other carbonic anhydrase inhibitors provide a basis for expected outcomes.

Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms

| CA Isoform | Kᵢ (nM) |

| hCA I | 6697 |

| hCA II | 2950 |

| hCA IV | 4093 |

| hCA IX | 4.1 |

| hCA XII | 7.7 |

| Data from MedChemExpress.[9] |

Table 2: Effect of a CAIX Inhibitor (Methazolamide) on Protein Expression in Pancreatic Ductal Adenocarcinoma Cells under Hypoxia

| Protein | Treatment | Relative Expression (Fold Change vs. Hypoxic Control) |

| HIF-1α | Methazolamide | ↓ |

| CAIX | Methazolamide | ↓ |

| VEGF | Methazolamide | ↓ |

| GLUT1 | Methazolamide | ↓ |

| Qualitative data summarized from a study on methazolamide, indicating a dose- and time-dependent downregulation.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the effect of this compound on the HIF-1α pathway.

Western Blot Analysis of HIF-1α and Target Protein Expression

This protocol is designed to quantify the protein levels of HIF-1α and its downstream targets, such as CAIX, VEGF, and GLUT1, following treatment with this compound under hypoxic conditions.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

-

This compound

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-HIF-1α, anti-CAIX, anti-VEGF, anti-GLUT1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control.

-

Induction of Hypoxia: Place the treated cells in a hypoxia chamber (e.g., 1% O₂) or treat with a chemical inducer for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western Blot analysis.

HIF-1α Reporter Gene Assay (Luciferase Assay)

This assay measures the transcriptional activity of HIF-1 by using a luciferase reporter construct containing HREs. A decrease in luciferase activity upon treatment with this compound would indicate an inhibition of the HIF-1α pathway.

Materials:

-

Cancer cell line

-

This compound

-

HRE-luciferase reporter plasmid

-

Control plasmid with a constitutive promoter (e.g., Renilla luciferase)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.

-

Treatment and Hypoxia: After 24 hours, treat the transfected cells with this compound or vehicle. Induce hypoxia as described in the Western blot protocol.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for HIF-1α Luciferase Reporter Assay.

Conclusion

The inhibition of carbonic anhydrase IX presents a promising strategy for targeting hypoxic tumors. While this compound is a potent and selective inhibitor of hCAIX, its direct effects on the HIF-1α pathway are still under investigation. Based on evidence from other CAIX inhibitors, it is plausible that this compound can disrupt the pH regulation in cancer cells, leading to a downstream destabilization of HIF-1α and a reduction in its transcriptional activity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this potential mechanism of action and to quantify the impact of this compound on the HIF-1α signaling cascade. Further studies are warranted to fully elucidate the therapeutic potential of targeting the CAIX-HIF-1α axis.

References

- 1. researchgate.net [researchgate.net]

- 2. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased glucose uptake and metabolism in mesangial cells overexpressing glucose transporter 1 increases interleukin-6 and vascular endothelial growth factor production: role of AP-1 and HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A positive circuit of VEGF increases Glut-1 expression by increasing HIF-1α gene expression in human retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for hCAIX-IN-6 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction